molecular formula C12H17BrN4OS B1215230 Thiamine bromide CAS No. 7019-71-8

Thiamine bromide

Cat. No.: B1215230
CAS No.: 7019-71-8
M. Wt: 345.26 g/mol
InChI Key: URCYCZPVXXIFSR-UHFFFAOYSA-M
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Description

Thiamine bromide, also known as vitamin B1 bromide, is a water-soluble compound that plays a crucial role in the metabolism of carbohydrates. It is a derivative of thiamine, which is essential for normal growth, development, and the maintenance of proper functioning of the heart, nervous, and digestive systems. This compound is used in various applications, including dietary supplements and pharmaceuticals, to address thiamine deficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine bromide can be synthesized through the bromination of thiamine hydrochloride. The reaction involves the use of bromine or hydrobromic acid as the brominating agent. The process typically requires controlled conditions to ensure the selective bromination of the thiamine molecule.

Industrial Production Methods: In industrial settings, this compound is produced by reacting thiamine hydrochloride with bromine in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to optimize yield and purity. The resulting this compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Thiamine bromide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form thiochrome, a fluorescent compound. This reaction is often used in analytical chemistry to quantify thiamine levels.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium ferricyanide. The reaction is typically carried out in an alkaline medium.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.

Major Products:

    Oxidation: The major product of oxidation is thiochrome.

    Substitution: The products of substitution reactions depend on the nucleophile used. For example, reaction with hydroxide ions can produce thiamine hydroxide.

Scientific Research Applications

Thiamine bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.

    Biology: this compound is studied for its role in cellular metabolism and its effects on enzyme activity.

    Medicine: It is used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome. Research also explores its potential neuroprotective effects.

    Industry: this compound is used in the fortification of food products and dietary supplements to prevent thiamine deficiency.

Mechanism of Action

Thiamine bromide exerts its effects by being converted into its active form, thiamine pyrophosphate, within the body. Thiamine pyrophosphate acts as a coenzyme in several enzymatic reactions involved in carbohydrate metabolism. It facilitates the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway. These processes are essential for energy production and the synthesis of nucleic acids and neurotransmitters.

Comparison with Similar Compounds

    Thiamine Hydrochloride: Another common form of thiamine used in supplements and pharmaceuticals.

    Thiamine Mononitrate: A stable form of thiamine used in food fortification.

    Thiamine Pyrophosphate: The active coenzyme form of thiamine in the body.

Comparison: Thiamine bromide is unique in its bromide ion, which can influence its solubility and reactivity compared to other thiamine derivatives. While thiamine hydrochloride and thiamine mononitrate are more commonly used in food and supplements, this compound’s specific properties make it valuable in certain chemical and pharmaceutical applications.

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4OS.BrH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCYCZPVXXIFSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990431
Record name 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7019-71-8
Record name Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7019-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiamine bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAMINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIJ7B8T57F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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